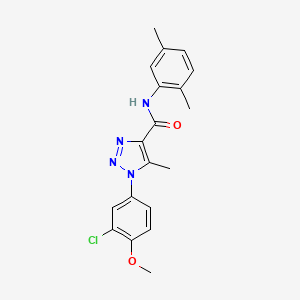

2-azido-N-ethyl-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-azido-N-ethyl-N-phenylacetamide” is a chemical compound1. However, there is limited information available about this specific compound. It seems to be a derivative of “2-azido-N-phenylacetamide”, which has been studied more extensively1.

Synthesis Analysis

The synthesis of “2-azido-N-ethyl-N-phenylacetamide” is not explicitly mentioned in the available literature. However, the synthesis of “2-azido-N-phenylacetamide” has been reported2.Molecular Structure Analysis

The molecular structure of “2-azido-N-ethyl-N-phenylacetamide” is not directly available. However, the crystal structure of “2-azido-N-phenylacetamide” has been reported2. It is orthorhombic with parameters a = 5.8085(13) Å, b = 16.533(4) Å, c = 18.171(4) Å, and V = 1745.0(7) Å32.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-azido-N-ethyl-N-phenylacetamide”. However, “N-Ethyl-N-phenylacetamide” is a known compound with its own set of reactions3.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-azido-N-ethyl-N-phenylacetamide” are not directly available. However, the properties of “2-azido-N-phenylacetamide” have been reported5.Applications De Recherche Scientifique

Synthesis Applications

Synthesis of 3-Aminooxindoles : 2-azido-N-ethyl-N-phenylacetamide is utilized in the synthesis of 3-aminooxindole derivatives. Ethyl 2-(N-arylcarbamoyl)-2-iminoacetates, prepared from α-ethoxycarbonyl-α-bromo-N-phenylacetamides and sodium azide, undergo Friedel–Crafts cyclization to afford 3-aminooxindoles (Li, Ma, & Yu, 2016).

Glutaminase Inhibitors Synthesis : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, important in glutaminase inhibition, are synthesized using derivatives similar to 2-azido-N-ethyl-N-phenylacetamide. This process contributes to developing potent GLS inhibitors with improved properties (Shukla et al., 2012).

Cyclization Processes : The compound is involved in photoinduced and N-bromosuccinimide-mediated cyclization reactions to synthesize quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones. This method is influenced by the substituents attached to the phenyl ring (Li et al., 2013).

Chemical and Physical Properties

Solubility Behavior : The solubility of 2-phenylacetamide, a related compound, in various solvents has been studied, providing insight into the dissolution properties of similar acetamide derivatives (Li, Wu, & Liang, 2019).

Antibacterial Activity : Specific acetamide derivatives, related to 2-azido-N-ethyl-N-phenylacetamide, have been synthesized and demonstrated notable antibacterial and antifungal activities. These findings highlight the potential medical applications of acetamide derivatives (Desai et al., 2014).

Estrogen-Like Effects : 2-Phenylacetamide, isolated from Lepidium apetalum seeds, showed estrogen-like effects both in vitro and in vivo. This suggests potential therapeutic applications for similar compounds in treating conditions like perimenopause syndrome (Zeng et al., 2018).

Conformational Studies : Unsymmetrically N-substituted 2-phenylacetamides have been examined for their structural characteristics, providing valuable information on the molecular behavior of related compounds (Antonović et al., 1992).

QSRR Analysis for Biological Activity : The biological activity of phenylacetamide derivatives, related to 2-azido-N-ethyl-N-phenylacetamide, can be predicted based on their chromatographic retention behaviors. This analysis is vital for understanding the biological impacts of these compounds (Vaštag et al., 2014).

Safety And Hazards

The safety and hazards associated with “2-azido-N-ethyl-N-phenylacetamide” are not directly available. However, a Safety Data Sheet (SDS) for “2-azido-N-phenylacetamide” is available6.

Orientations Futures

The future directions for the study of “2-azido-N-ethyl-N-phenylacetamide” are not explicitly mentioned in the available literature. However, the study of “2-azido-N-phenylacetamide” and its derivatives continues to be an active area of research5.

Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a chemical expert.

Propriétés

IUPAC Name |

2-azido-N-ethyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-14(10(15)8-12-13-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLNKOHENSSMPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-ethyl-N-phenylacetamide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2888905.png)

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888908.png)

![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)

![4-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2888919.png)

![3-allyl-8-(5-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888924.png)

![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2888927.png)